4-(2-Pyridylazo)naphthol

Overview

Description

4-(2-Pyridylazo)naphthol is an organic compound known for its vibrant orange color and its ability to form chelates with metal ions. This property makes it a valuable indicator in complexometric titrations and a useful reagent in spectrophotometric analysis . The compound is often used in analytical chemistry due to its high sensitivity and selectivity for various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyridylazo)naphthol typically involves the diazotization of 2-aminopyridine followed by coupling with 1-naphthol. The reaction conditions generally include an acidic medium to facilitate the diazotization process and a basic medium for the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Pyridylazo)naphthol undergoes various chemical reactions, including:

Chelation: Forms stable complexes with metal ions such as copper, zinc, and manganese.

Oxidation and Reduction: Can participate in redox reactions, although these are less common compared to its chelation properties.

Substitution: The azo group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Chelation: Typically involves metal salts and a neutral or slightly acidic pH.

Oxidation and Reduction: Requires oxidizing or reducing agents, respectively.

Substitution: Often involves nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products of these reactions are usually metal chelates, which are highly stable and can be used for various analytical purposes .

Scientific Research Applications

4-(2-Pyridylazo)naphthol has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the extraction and spectrophotometric determination of transition metals.

Biology: Employed in the study of metal ion interactions in biological systems.

Medicine: Investigated for its potential use in diagnostic assays for metal ion detection.

Industry: Utilized in environmental monitoring to detect trace metal contaminants in water and soil samples.

Mechanism of Action

The primary mechanism by which 4-(2-Pyridylazo)naphthol exerts its effects is through chelation. The compound forms stable complexes with metal ions by coordinating through its nitrogen and oxygen atoms . This chelation process involves the initial coordination of the nitrogen donor from the pyridine moiety, followed by the formation of a hydroazone-metal chelate intermediate . The final product typically involves two chelated five-membered rings .

Comparison with Similar Compounds

4-(2-Pyridylazo)resorcinol: Another azo compound used for similar analytical purposes.

1-(2-Pyridylazo)-2-naphthol: A closely related compound with similar chelation properties.

Uniqueness: 4-(2-Pyridylazo)naphthol is unique due to its high sensitivity and selectivity for a wide range of metal ions. Its ability to form stable chelates makes it particularly valuable in complexometric titrations and spectrophotometric analyses .

Biological Activity

4-(2-Pyridylazo)naphthol (PAN) is a compound belonging to the class of azo reagents, which are widely recognized for their applications in analytical chemistry, particularly in the determination of metal ions. PAN exhibits unique biological activities and has been studied for its interactions with various biological systems, including its potential as a chelating agent and its effects on cellular processes.

Chemical Structure and Properties

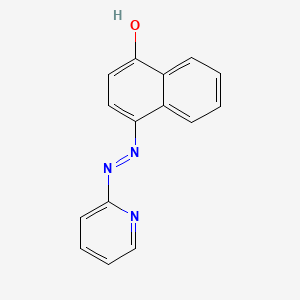

The chemical structure of this compound consists of a naphthol moiety linked to a pyridylazo group. This structure contributes to its ability to form complexes with metal ions, which is essential for its biological activity. The compound can exist in different protonation states depending on the pH of the environment, influencing its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 7.5 |

Chelating Properties

PAN is known for its strong chelating properties, particularly towards transition metals such as copper, lead, cadmium, and nickel. The ability to form stable metal complexes makes it valuable in both analytical and therapeutic contexts.

Case Study: Metal Detection

A study demonstrated the use of PAN-modified nanoporous silica for the trace determination of heavy metals in environmental samples. The limits of detection for cadmium, copper, nickel, and lead were found to be exceptionally low (0.3 to 0.9 ng/mL), showcasing PAN's effectiveness as a chelating agent in solid-phase extraction techniques .

Acid-Base Equilibria

The acid-base behavior of PAN has been extensively studied in various media, including micellar solutions. Research indicates that PAN can exist in multiple protonation states depending on the pH:

- LH (neutral form) : Predominates at pH levels between 4.5 and 8.5.

- LH₂⁺ (protonated form) : Exists below pH 4.5.

- L⁻ (deprotonated form) : Becomes significant above pH 8.5.

The equilibrium constants associated with these transitions have been quantified, providing insights into the compound's behavior in different chemical environments .

Antioxidant Activity

Recent investigations have suggested that PAN exhibits antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which may have implications for its use in preventing oxidative stress-related diseases.

The biological activity of PAN is largely influenced by its interaction with metal ions and other biomolecules. The formation of charge-transfer complexes between PAN and various substrates has been proposed as a mechanism through which it exerts its effects.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Chelation | Forms stable complexes with heavy metals |

| Antioxidant | Scavenges free radicals |

| Acid-Base Behavior | Exhibits multiple protonation states |

Properties

IUPAC Name |

4-(pyridin-2-yldiazenyl)naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-14-9-8-13(11-5-1-2-6-12(11)14)17-18-15-7-3-4-10-16-15/h1-10,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXBEBHRRKEUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-98-0 | |

| Record name | 4-(2-Pyridylazo)naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.